Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

Description

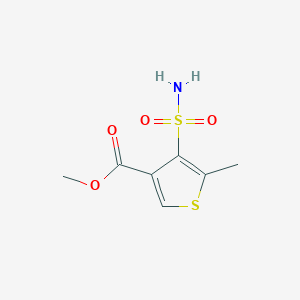

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (CAS: 480-430-7) is a thiophene derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 4, a methyl (-CH₃) group at position 5, and a methyl ester (-COOCH₃) at position 3 of the thiophene ring. This compound is of interest in pharmaceutical and materials science due to its unique substitution pattern, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYUFKOKLHCVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028524 | |

| Record name | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317815-81-9 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317815-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation of the Thiophene Ring

Sulfonation of the thiophene ring is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic substitution at the 4-position of the thiophene ring, facilitated by the electron-donating methyl group at the 5-position. The carboxylate ester at the 3-position directs sulfonation to the para position relative to the methyl group.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize side reactions)

-

Solvent: Dichloromethane or chloroform (inert, polar aprotic)

-

Stoichiometry: 1.2 equivalents of ClSO₃H per thiophene derivative

The resultant sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This step replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the sulfonyl chloride intermediate.

Key Data:

| Parameter | Value |

|---|---|

| Yield of sulfonyl chloride | 78–85% |

| Purity (HPLC) | ≥95% |

Amination of the Sulfonyl Chloride

The sulfamoyl group is introduced via nucleophilic substitution of the chloride in the sulfonyl chloride intermediate using ammonia (NH₃) . This step is critical for establishing the -SO₂NH₂ moiety.

Reaction Mechanism

The amination proceeds through a two-step mechanism:

-

Nucleophilic Attack: Ammonia attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion.

-

Proton Transfer: A second equivalent of ammonia deprotonates the intermediate, forming the sulfonamide.

Reaction Conditions:

-

Temperature: 25–30°C (room temperature)

-

Solvent: Tetrahydrofuran (THF) or acetonitrile

-

Ammonia Source: Anhydrous NH₃ gas or aqueous NH₃ (28%)

Optimization Notes:

-

Excess ammonia (2.5–3.0 equivalents) ensures complete conversion.

-

Catalytic amounts of imidazole derivatives (e.g., N-methylimidazole) enhance reaction rates by stabilizing transition states.

Key Data:

| Parameter | Value |

|---|---|

| Yield after amination | 70–75% |

| Isolated Purity | ≥90% |

Alternative Pathways and Comparative Analysis

While the sulfonyl chloride route is predominant, alternative methods have been explored to improve efficiency or circumvent harsh reagents.

Direct Sulfamoylation via Sulfamic Acid

Sulfamic acid (H₂NSO₃H) can directly introduce the sulfamoyl group onto the thiophene ring under acidic conditions. However, this method suffers from lower regioselectivity and competing side reactions, such as over-sulfonation.

Reaction Conditions:

-

Catalyst: Concentrated sulfuric acid

-

Temperature: 60–70°C

-

Yield: 50–55%

Metal Cyanate-Mediated Synthesis

A patent-pending method employs sodium cyanate (NaOCN) and N-alkylimidazole to generate a sulfonyl isocyanate intermediate, which is subsequently hydrolyzed to the sulfonamide. This approach avoids gaseous ammonia and achieves higher yields (75–80%) but requires stringent moisture control.

Key Comparison:

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Sulfonyl Chloride + NH₃ | 70–75% | ≥90% | Moderate |

| Direct Sulfamoylation | 50–55% | 85–90% | Low |

| NaOCN/Imidazole Route | 75–80% | ≥95% | High |

Industrial-Scale Considerations

For large-scale production, the sulfonyl chloride pathway is favored due to its scalability and reproducibility. Critical factors include:

Solvent Selection

-

Polar Aprotic Solvents: THF and acetonitrile facilitate reagent solubility and intermediate stabilization.

-

Cost-Effectiveness: Dichloromethane is preferred for sulfonation due to low cost and ease of removal.

Chemical Reactions Analysis

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to create various functional materials and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, which influence its reactivity and binding affinity with other molecules . These interactions are crucial for its role in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate and related thiophene esters:

Key Observations :

- Polarity and Solubility : The sulfamoyl group in the target compound increases polarity compared to methylsulfanyl (SCH₃) or acetyl (COCH₃) substituents, leading to lower XLogP³ (~1.2 vs. 3.5 for the chloro-hydroxy analog) . This enhances aqueous solubility, critical for bioavailability in drug candidates.

- Hydrogen Bonding: The sulfamoyl group acts as both a donor (NH₂) and acceptor (SO₂, ester carbonyl), enabling stronger intermolecular interactions than non-polar groups like SCH₃ or CH₃. This may influence crystal packing or binding to biological targets.

- Synthesis Complexity: Sulfamoyl incorporation often requires controlled conditions (e.g., sulfamoyl chloride reactions), whereas acetyl or amino groups are introduced via simpler acylations or aminations .

Physicochemical Properties

Research and Application Insights

- Pharmaceutical Potential: Sulfamoyl-containing thiophenes are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic carboxylate or phosphate groups . In contrast, methylsulfanyl or chloro derivatives are more common in agrochemicals.

- Crystallography : The sulfamoyl group’s hydrogen-bonding capacity may lead to distinct crystal motifs. Tools like SHELXL and Mercury are used to analyze such structures, though direct evidence for this compound is lacking .

Biological Activity

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfamoyl group and a carboxylate group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, although comprehensive research on its specific mechanisms of action remains limited.

- Molecular Formula : C₇H₉N₁O₄S₂

- Molecular Weight : Approximately 235.28 g/mol

- Structural Features : The compound features a thiophene ring with a sulfamoyl and carboxylate group, contributing to its chemical reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research into the biological activity of MMSTC suggests several potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies indicate that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.

- Interactions with Biomolecules : Initial findings suggest that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells.

Although the precise mechanism of action for MMSTC is not fully elucidated, several hypotheses have been proposed based on its structural characteristics:

- Enzyme Inhibition : The sulfonyl group in MMSTC may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

- Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMSTC, it can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |

| 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Lacks methyl group on thiophene | May exhibit different solubility and reactivity |

| 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | Contains an aminosulfonyl group | Distinct reactivity patterns due to different substituents |

The unique combination of functional groups in MMSTC distinguishes it from these compounds, potentially leading to unique chemical behavior and applications in medicinal chemistry.

Case Studies and Research Findings

While comprehensive clinical studies specifically focusing on MMSTC are lacking, related research provides insights into its potential applications:

- Preclinical Studies : Investigations into similar thiophene derivatives have shown promising results in antimicrobial and anticancer activities. These findings suggest that MMSTC could be explored for similar therapeutic effects .

- Biochemical Interaction Studies : Ongoing research aims to elucidate how MMSTC affects cellular functions through interactions with proteins and nucleic acids. This could pave the way for its application in drug development.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves electrophilic substitution starting with 5-methyl-4-thiophenemethanol. Concentrated sulfuric acid facilitates hydroxyl group activation, followed by reaction with sulfamic acid to introduce the sulfamoyl group. Key parameters include:

- Temperature : Maintain below 80°C to prevent decomposition of intermediates .

- Solvent : Use anhydrous ethanol or chloroform to enhance reaction efficiency .

- Catalysts : Triethylamine (TEA) or dimethylformamide (DMF) improves nucleophilic substitution rates . Yield optimization requires monitoring via thin-layer chromatography (TLC) and quenching side reactions with ice baths .

Q. Which analytical techniques are most effective for characterizing this compound and validating purity?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thiophene ring (e.g., sulfamoyl at C4, methyl at C5) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (235.28 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and hydrogen-bonding networks . Purity ≥95% is achievable via recrystallization from ethanol .

Q. How does the compound’s stability under varying conditions impact experimental design?

Stability data guide storage and reaction protocols:

- Thermal Stability : Decomposes above 150°C; heating steps must be brief and below this threshold .

- Solubility : Prefer polar aprotic solvents (DMF, DMSO) for long-term stability. Avoid aqueous solutions due to hydrolysis risks .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfamoyl group .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2) with cellular viability assays (MTT) to confirm specificity .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., sulfonic acid derivatives) that may modulate activity .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

Molecular docking (AutoDock, Schrödinger) and MD simulations elucidate binding modes:

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Crystallization hurdles (e.g., polymorphism) require tailored approaches:

- Solvent Screening : Use vapor diffusion with 2:1 ether:hexane to induce slow nucleation .

- Additives : Add 5% DMSO to reduce surface tension and improve crystal quality .

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for synchrotron data collection .

Comparative Analysis

Q. How does this compound compare to structurally analogous thiophene derivatives in reactivity and bioactivity?

| Compound | Key Differences | Reactivity/Bioactivity Implications |

|---|---|---|

| Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Amino vs. sulfamoyl group | Higher solubility but reduced enzyme affinity |

| 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Lacks methyl group at C5 | Lower thermal stability; altered π-stacking |

| Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate | Chlorosulfonyl group | Enhanced electrophilicity for nucleophilic substitution |

Methodological Recommendations

Q. What experimental protocols minimize decomposition during functional group transformations (e.g., sulfamoyl to sulfonamide)?

- Low-Temperature Reactions : Conduct substitutions at –20°C in anhydrous THF .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of intermediates .

- Workup : Quench reactions with ice-cold ammonium chloride to stabilize products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.